ethyl (2E)-3-(4-nitrophenyl)but-2-enoate
CAS No.: 224635-61-4
Cat. No.: VC11626670
Molecular Formula: C12H13NO4
Molecular Weight: 235.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 224635-61-4 |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.2 |
Introduction
Synthesis and Manufacturing Processes
Knoevenagel Condensation
The primary synthesis route involves a Knoevenagel condensation between ethyl acetoacetate and 4-nitrobenzaldehyde. This reaction is catalyzed by bases such as piperidine or sodium hydroxide in ethanol or toluene at ambient to moderately elevated temperatures (25–60°C). The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated product.
Reaction Conditions:
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Catalyst: Piperidine (5–10 mol%)
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Solvent: Ethanol (reflux) or toluene (60°C)
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Yield: 70–85% after purification by column chromatography.
Alternative Methods
While less common, Horner-Wadsworth-Emmons reactions using phosphonate esters have been explored for analogous nitroaromatic esters, though these methods often require stringent anhydrous conditions and exhibit lower functional group tolerance.
Structural and Physicochemical Characteristics
Molecular Properties
The compound’s structure has been confirmed via NMR ( and ), IR, and mass spectrometry. Key spectral features include:
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NMR (CDCl₃): δ 8.25 (d, 2H, aromatic), 7.55 (d, 2H, aromatic), 6.35 (s, 1H, vinyl), 4.20 (q, 2H, ester), 1.30 (t, 3H, ester).
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IR (cm⁻¹): 1720 (C=O ester), 1520 (asymmetric NO₂), 1350 (symmetric NO₂).
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.2 g/mol |
| Density | 1.25–1.30 g/cm³ (predicted) |
| Melting Point | 85–89°C |
| Boiling Point | 320–325°C (decomposes) |
| Solubility | Soluble in DCM, DMSO; insoluble in water |
Applications in Organic Synthesis and Drug Development
Intermediate in Heterocycle Synthesis
The compound’s conjugated system facilitates [4+2] cycloadditions with dienes, yielding substituted cyclohexenes. It also undergoes Michael additions with amines or thiols to generate β-amino or β-thio esters, precursors to peptidomimetics.
Pharmaceutical Scaffolds
Derivatization of the nitro group to amines via reduction (e.g., ) produces aniline intermediates used in anticoagulants and kinase inhibitors. A representative transformation is shown:
Future Perspectives and Research Opportunities
Mechanistic Studies
Elucidating the compound’s interactions with biological targets (e.g., thioredoxin reductase) could unlock therapeutic applications.
Process Optimization
Developing continuous-flow synthesis methods may enhance yield and scalability while reducing solvent waste.
Derivative Libraries
Systematic modification of the ester group (e.g., replacing ethyl with tert-butyl) could improve pharmacokinetic properties like metabolic stability.
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